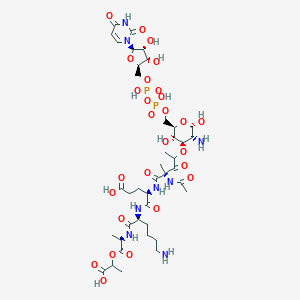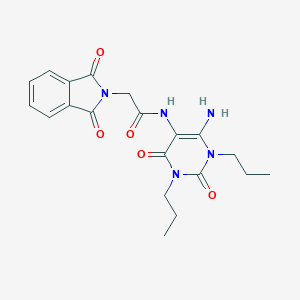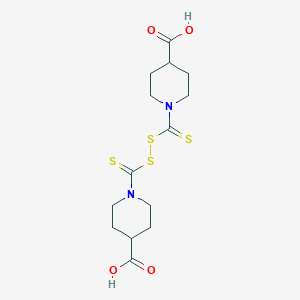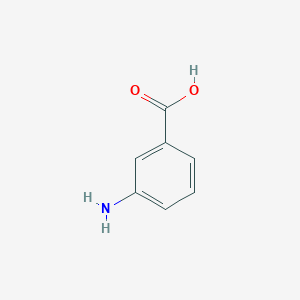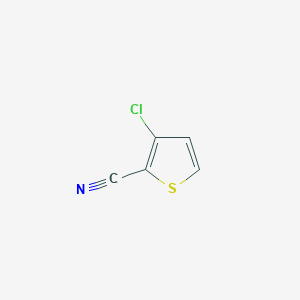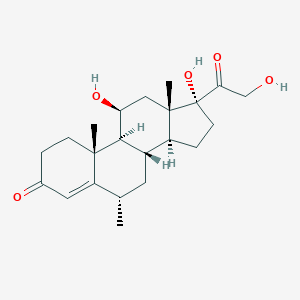
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione
Description
“11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is also known as Deltamedrane . It is an impurity in the synthesis of Fluorometholone , a glucocorticoid; anti-inflammatory .
Molecular Structure Analysis
The molecule consists of 32 Hydrogen atoms, 22 Carbon atoms, and 5 Oxygen atoms . It contains a total of 62 bonds; 30 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 primary alcohol .Physical And Chemical Properties Analysis
The molecular weight of “11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione” is determined by the sum of the atomic weights of each constituent element .Scientific Research Applications
Polyhydroxyalkanoates Research
Polyhydroxyalkanoates (PHAs) are biodegradable microbial polymers with significant potential in biotechnology and materials science. Methylprednisolone's structure is similar to that of the hydroxyalkanoic acids monomers that form PHAs, which are biosynthesized through regulated pathways by specific enzymes. This similarity has implications for the study of PHAs' biosynthesis, polymerization, and commercialization challenges due to their cost compared to petroleum plastics (Amara, 2010).
Proteasome Activators Study
The proteasome activators known as 11S REG or PA28 have been identified to bind to the ends of 20S proteasomes, activating cleavage of peptides. Studies on the structural features of REG subunits and their role in oligomerization, proteasome binding, and activation provide insights into the molecular mechanisms of proteasome function, with potential implications for understanding the action of related compounds like methylprednisolone in cellular processes (Li & Rechsteiner, 2001).
Fatty Acid Metabolism
Research into the metabolism of α-linolenic acid highlights the enzymatic processes involved in the conversion of fatty acids into longer-chain polyunsaturated fatty acids, which are essential for tissue function. This line of research is relevant to understanding how steroids like methylprednisolone, which influence metabolism and immune responses, can affect fatty acid synthesis and degradation pathways in humans (Burdge, 2006).
Peptide Stereochemistry
The study of peptides containing alpha-aminoisobutyric acid (Aib) provides insights into the stereochemical constraints imposed by the presence of methyl groups at the C alpha position, similar to the structure of methylprednisolone. Understanding the conformational preferences of Aib-containing peptides helps in the development of peptide-based drugs and elucidates the role of stereochemistry in biological activity (Prasad & Balaram, 1984).
Diketopyrrolopyrrole Pigments
The synthesis, reactivity, and optical properties of diketopyrrolopyrroles (DPPs) are studied for their applications in high-quality pigments and organic electronics. Although not directly related to methylprednisolone, the research into DPPs' chemical behavior and application in technology demonstrates the broad relevance of organic chemistry in developing novel materials and understanding the molecular basis of color and conductivity (Grzybowski & Gryko, 2015).
properties
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLSWNUHFREIQ-PJHHCJLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313722 | |
| Record name | 6α-Methylhydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione | |
CAS RN |
1625-39-4 | |
| Record name | 6α-Methylhydrocortisone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC19618 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6α-Methylhydrocortisone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
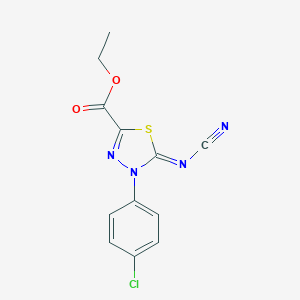
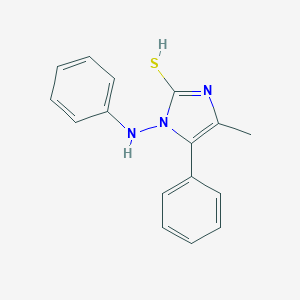
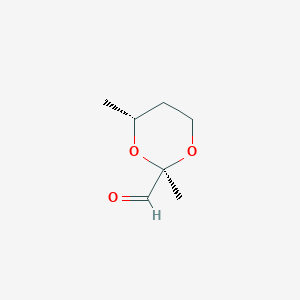
![[1',2',3',4',5'-13C5]ribothymidine](/img/structure/B119499.png)
